molecular formula C7H6N2O B1451602 2-Cyano-3-methylpyridine 1-oxide CAS No. 159727-88-5

2-Cyano-3-methylpyridine 1-oxide

Cat. No.: B1451602
CAS No.: 159727-88-5
M. Wt: 134.14 g/mol
InChI Key: OTXYVTPSEMLVLS-UHFFFAOYSA-N
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Description

2-Cyano-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with an oxide group (-O) at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Cyano-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the conversion of nitriles into more reactive and useful compounds in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered metabolic profiles and potential drug interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under dry, room temperature conditions but may degrade over extended periods or under specific environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes or providing protective effects against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, or other systemic effects . Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and nitrilases, influencing the metabolic flux and levels of various metabolites . These interactions can lead to the formation of reactive intermediates or the detoxification of harmful compounds, depending on the specific pathway and context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oxidation of 3-Methylpyridine-2-carbonitrile

      Reagents: Hydrogen peroxide (H2O2), methyltrioxorhenium (VII) (CH3ReO3), dichloromethane (DCM), water.

      Procedure: 3-Methylpyridine-2-carbonitrile is dissolved in dichloromethane, and methyltrioxorhenium (VII) is added. Hydrogen peroxide is then added slowly, and the mixture is stirred overnight.

  • Oxidation using m-Chloroperbenzoic acid (mCPBA)

      Reagents: m-Chloroperbenzoic acid (mCPBA), dichloromethane (DCM).

      Procedure: 3-Methylpyridine-2-carbonitrile is dissolved in dichloromethane, and mCPBA is added. The mixture is stirred at room temperature overnight.

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

2-Cyano-3-methylpyridine 1-oxide is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-methylpyridine 1-oxide is unique due to the presence of both the cyano and oxide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYVTPSEMLVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile (10 g, 85 mmol) was taken up in DCM (180 mL) and mCPBA (20.9 g, 93 mmol) was added. The resulting mixture was stirred at room temperature overnight. Additional mcpba (9.49 g, 42 mmol) was added and stirring continued at room temperature for 24 hours. Saturated aqueous NaHCO3 and the resulting mixture was extracted with EtOAc (3×), followed by 20% MeOH—CHCl3 (2×). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% MeOH/EtOAc) gave the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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